molecular formula C22H22N4O3 B3009641 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide CAS No. 919730-74-8

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

Cat. No. B3009641
CAS RN: 919730-74-8
M. Wt: 390.443
InChI Key: XKQZYGITXGILJH-UHFFFAOYSA-N
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Description

Quinazolinones and indoles are both important classes of compounds in medicinal chemistry. Quinazolinones are a type of heterocyclic compound that have been found to have a wide range of biological activities . Indoles, on the other hand, are a type of aromatic heterocyclic organic compound. They are a structural element of many natural substances such as neurotransmitters, and pharmaceuticals .


Synthesis Analysis

Quinazolinones can be synthesized through a variety of methods. One efficient approach to quinazolin-4 (3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of quinazolinones and indoles is characterized by a two-ring structure. In quinazolinones, this consists of a benzene ring fused to a pyrimidine ring . Indoles have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions. For example, they can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This reaction is characterized by good functional group tolerance and easy operation .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones and indoles can vary widely depending on the specific compound. In general, these compounds are characterized by their aromaticity and the presence of nitrogen in their ring structures .

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinazolinones and indoles can vary widely depending on the specific compound and its biological target. For example, some quinazolinones have been found to have antifungal effects .

properties

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-20(23-12-11-15-14-24-18-8-3-1-6-16(15)18)10-5-13-26-21(28)17-7-2-4-9-19(17)25-22(26)29/h1-4,6-9,14,24H,5,10-13H2,(H,23,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQZYGITXGILJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide

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